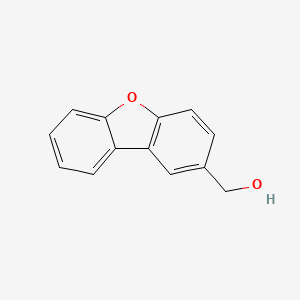

2-Dibenzofuranmethanol

Description

Propriétés

IUPAC Name |

dibenzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVDFRNENAAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006951 | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-82-1 | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86607-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Dibenzofuranmethanol: A Comprehensive Guide to Chemical Properties and Structure Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran and its derivatives represent a class of heterocyclic aromatic compounds with significant applications, particularly in medicinal chemistry and materials science.[1][2] 2-Dibenzofuranmethanol, a key derivative, serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and definitive structure elucidation of 2-Dibenzofuranmethanol. We will delve into the theoretical and practical aspects of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into experimental design and data interpretation. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel dibenzofuran-based compounds.

Introduction to the Dibenzofuran Scaffold

The dibenzofuran core is a tricyclic aromatic ether consisting of a central furan ring fused to two benzene rings.[2][3] This rigid, planar structure imparts unique electronic and physicochemical properties that make it an attractive scaffold in drug design and development.[1] Derivatives of dibenzofuran have been investigated for a range of biological activities, including as anticancer and antibacterial agents.[1][4] The functionalization of the dibenzofuran nucleus, for instance with a hydroxymethyl group at the 2-position to form 2-Dibenzofuranmethanol, provides a reactive handle for further molecular elaboration, enabling its use as a precursor in the synthesis of complex therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

2-Dibenzofuranmethanol is a white crystalline solid.[2] Its core structure consists of the dibenzo[b,d]furan system with a methanol group substituted at the C2 position. Understanding its fundamental properties is critical for its application in synthesis and biological screening.

| Property | Value | Source |

| IUPAC Name | dibenzofuran-2-ylmethanol | PubChem[5] |

| CAS Number | 86607-82-1 | PubChem[5] |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[5] |

| Molecular Weight | 198.22 g/mol | PubChem, ECHEMI[5][6] |

| Monoisotopic Mass | 198.068079557 Da | PubChem[5] |

| Melting Point | 120-122 °C | ECHEMI[6] |

| Topological Polar Surface Area | 33.4 Ų | PubChem[5] |

| XLogP3 | 3.2 | ECHEMI[6] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[6] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[6] |

These properties suggest a molecule with moderate lipophilicity (XLogP3 of 3.2) and potential for hydrogen bonding, which are key considerations in drug design for membrane permeability and target interaction.

Synthesis Strategies for Dibenzofuran Derivatives

The synthesis of the dibenzofuran scaffold typically involves intramolecular cyclization reactions. Palladium-catalyzed methods are particularly prevalent and efficient.[4][7] A common strategy involves the C-C bond formation from diaryl ethers.[4] For 2-Dibenzofuranmethanol, a plausible synthetic route would start from a suitably substituted phenol and an ortho-halobenzene derivative, followed by cyclization and functional group manipulation.

A general and effective method for creating the dibenzofuran ring system is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers.[7] This approach offers high yields and good functional group tolerance.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzofuran (CAS 132-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Dibenzofuran synthesis [organic-chemistry.org]

Introduction: The Dibenzofuran Scaffold in Modern Chemistry

An In-depth Technical Guide to Dibenzofuran-2-ylmethanol for Advanced Research

Dibenzofuran is a heterocyclic organic compound featuring a central furan ring fused to two benzene rings.[1] This rigid, planar, and aromatic structure is not merely a chemical curiosity; it is the core of numerous naturally occurring compounds and a privileged scaffold in medicinal chemistry and materials science.[2][3] Derivatives of dibenzofuran are noted for a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific, highly versatile derivative: dibenzofuran-2-ylmethanol . The introduction of a hydroxymethyl group (-CH₂OH) at the 2-position transforms the relatively inert dibenzofuran core into a reactive intermediate. This functional group serves as a critical synthetic handle, enabling chemists to elaborate the molecule into more complex structures for drug discovery and the development of novel organic materials. Understanding the properties, synthesis, and potential applications of this compound is therefore essential for researchers in these fields.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of scientific research. Dibenzofuran-2-ylmethanol is unambiguously defined by its IUPAC name and CAS number. Its key properties, derived from computational models and databases, are summarized below.[6]

| Identifier | Value | Source |

| IUPAC Name | dibenzofuran-2-ylmethanol | PubChem[6] |

| CAS Number | 86607-82-1 | PubChem[6] |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[6] |

| Molecular Weight | 198.22 g/mol | PubChem[6] |

| Exact Mass | 198.068079557 Da | PubChem[6] |

| XLogP3 | 3.2 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Topological Polar Surface Area | 33.4 Ų | PubChem[6] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized dibenzofurans is a well-established field, often relying on palladium-catalyzed reactions to form the core structure.[2][7] However, for preparing dibenzofuran-2-ylmethanol, a more direct and efficient strategy involves the functionalization of a pre-formed dibenzofuran ring. The most logical and field-proven approach is the reduction of dibenzofuran-2-carbaldehyde.

Causality of Experimental Choice: This pathway is preferred for several reasons. First, the reduction of an aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) is a near-quantitative, highly selective, and robust reaction. It avoids the harsh conditions that might be required for more complex multi-step syntheses, thereby preserving the integrity of the aromatic system. Second, the starting material, dibenzofuran-2-carbaldehyde, is accessible through established formylation reactions of dibenzofuran.

Experimental Protocol: Reduction of Dibenzofuran-2-carbaldehyde

This protocol describes a reliable method for the synthesis of dibenzofuran-2-ylmethanol.

Step 1: Dissolution of the Aldehyde

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzofuran-2-carbaldehyde (1.0 eq) in a suitable solvent mixture, such as methanol/dichloromethane (MeOH/DCM) in a 4:1 ratio.

-

Rationale: Methanol is an excellent solvent for both the aldehyde and the sodium borohydride, and it acts as a proton source for the workup. A co-solvent like DCM can be used if the starting material has limited solubility in pure methanol.

Step 2: Reduction

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

-

Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled reduction. Adding the NaBH₄ slowly prevents a rapid, uncontrolled evolution of hydrogen gas.

Step 3: Reaction Monitoring and Quenching

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Once complete, carefully quench the reaction by the slow addition of distilled water to decompose any excess NaBH₄.

Step 4: Extraction and Purification

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Rationale: This standard workup procedure effectively isolates the organic product from the inorganic boron salts and water.

Step 5: Final Purification and Characterization

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Confirm the identity and purity of the final product, dibenzofuran-2-ylmethanol, using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthesis workflow for dibenzofuran-2-ylmethanol.

Applications in Drug Development and Medicinal Chemistry

The true value of dibenzofuran-2-ylmethanol lies in its role as a versatile building block. The primary alcohol functional group is a gateway to a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the dibenzofuran core. This is a cornerstone of modern drug discovery, where structure-activity relationships (SAR) are established by creating libraries of related compounds.[8]

Key Transformations and Their Significance:

-

Esterification: Reacting the alcohol with various carboxylic acids or acyl chlorides yields a diverse library of esters. Esters can function as prodrugs, improving the bioavailability of a parent compound, or they can interact directly with biological targets.

-

Etherification: Conversion to ethers (e.g., via Williamson ether synthesis) allows for the introduction of different alkyl or aryl groups. This modification can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are themselves valuable functional groups for further synthetic manipulations, such as reductive amination or amide bond formation.

-

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the alcohol to a reactive benzylic halide. This intermediate is a potent electrophile, ideal for alkylating nucleophiles like amines, phenols, and thiols to build more complex molecular architectures.

Caption: Synthetic utility of dibenzofuran-2-ylmethanol.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for dibenzofuran-2-ylmethanol is not widely available, safe handling procedures can be inferred from data on the parent compound, dibenzofuran, and general principles of laboratory safety.

-

General Hazards: The dibenzofuran core is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[9][10] It is prudent to assume the 2-ylmethanol derivative carries similar risks.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains or waterways.[10]

This guide provides a foundational understanding of dibenzofuran-2-ylmethanol, equipping researchers with the necessary information to synthesize, handle, and strategically employ this valuable compound in their research endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. Retrieved from [Link]

-

Matrix Fine Chemicals. (2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANOL | CAS 66158-96-1. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776263, 1-Benzofuran-2-Ylmethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63949777, 1-Benzofuran-2-yl(furan-3-yl)methanol. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet: Dibenzofuran. Retrieved from [Link]

-

Automated Topology Builder & Repository. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Retrieved from [Link]

- Al-Sanea, M. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092.

-

SciSpace. (2021). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Dibenzofurans. Retrieved from [Link]

- Daoust, B., et al. (2016). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 14(38), 8940-8950.

- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives.

-

ResearchGate. Recent Advances in the Synthesis of Dibenzofurans. Retrieved from [Link]

- Kumar, D., & Yadav, U. STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES.

-

ResearchGate. Medicinal active applications of Dibenzofuran derivatives. Retrieved from [Link]

- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.

Sources

- 1. ijrst.com [ijrst.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibenzofuran synthesis [organic-chemistry.org]

- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 2-Dibenzofuranmethanol from 2-Acetyldibenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of 2-Dibenzofuranmethanol

The dibenzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] Its rigid, planar structure and unique electronic properties make it a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and anti-inflammatory agents.[3][4] Within this chemical class, 2-Dibenzofuranmethanol serves as a critical synthetic intermediate. Its primary alcohol functionality provides a versatile handle for subsequent chemical transformations, enabling the construction of more complex, high-value molecules for drug discovery and materials science.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Dibenzofuranmethanol through the chemical reduction of its precursor, 2-acetyldibenzofuran. We will delve into the mechanistic rationale behind reagent selection, present a detailed, self-validating experimental protocol, and offer insights grounded in practical laboratory experience to ensure reproducible, high-yield synthesis.

Synthesis Strategy: Reduction of an Aryl Ketone

The core transformation is the reduction of the ketone functional group in 2-acetyldibenzofuran to a secondary alcohol, 2-Dibenzofuranmethanol. This is a fundamental conversion in organic synthesis, typically achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Causality Behind Reagent Selection: Sodium Borohydride vs. Alternatives

Several reagents can effect this transformation, but the choice is dictated by a balance of reactivity, selectivity, cost, and operational safety.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters, carboxylic acids, and amides.[7][8] Its extreme reactivity with protic solvents, including water and alcohols, necessitates strictly anhydrous conditions and presents significant handling risks.[8] While effective, its potency is unnecessary for this specific ketone reduction and introduces avoidable operational hazards.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni).[9][10] It is highly effective but often requires specialized high-pressure equipment.[11] For many research and development labs, the barrier to entry for catalytic hydrogenation is higher than for chemical reductions.

-

Sodium Borohydride (NaBH₄): This reagent is the preferred choice for this synthesis. It is a mild and highly selective reducing agent that efficiently reduces aldehydes and ketones while leaving other functional groups like esters and amides intact.[12][13] Crucially, NaBH₄ is stable in and can be used with protic solvents such as methanol and ethanol, simplifying the experimental setup and enhancing safety.[12][14] Its operational simplicity, high selectivity for the target transformation, and favorable safety profile make it the most logical and trustworthy choice.

The mechanism involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon, forming an intermediate alkoxide-borane complex. Subsequent hydrolysis or protonation liberates the final alcohol product.[15][16]

Visualizing the Core Reaction

The chemical transformation from the starting material to the final product is illustrated below.

Caption: Overall reaction scheme for the reduction of 2-acetyldibenzofuran.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a successful outcome. The synthesis of the starting material, 2-acetyldibenzofuran, is typically achieved via Friedel-Crafts acylation of dibenzofuran.[17][18][19]

Quantitative Data & Reagent Profile

| Parameter | Value | Justification / Notes |

| Starting Material | 2-Acetyldibenzofuran | C₁₄H₁₀O₂ (MW: 210.23 g/mol )[17] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | MW: 37.83 g/mol .[12] Typically 1.5-2.0 equivalents are used to ensure complete reaction. |

| Solvent | Methanol (MeOH) | Serves to dissolve the starting material and reagent. Also acts as a proton source during workup. |

| Quenching Agent | 1 M Hydrochloric Acid (HCl) | Neutralizes excess NaBH₄ and hydrolyzes the intermediate borate esters. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; the reaction is then allowed to proceed to completion at ambient temperature. |

| Expected Yield | >90% | Based on high-efficiency ketone reductions with NaBH₄. |

| Product | 2-Dibenzofuranmethanol | C₁₃H₁₀O₂ (MW: 198.22 g/mol )[20] |

Step-by-Step Methodology

A. Reaction Setup and Execution

-

Preparation: In a round-bottom flask of appropriate size, dissolve 2-acetyldibenzofuran (1.0 eq.) in methanol (approx. 10-15 mL per gram of starting material). Equip the flask with a magnetic stir bar and place it in an ice-water bath.

-

Reagent Addition: Once the solution is cooled to 0 °C, begin the slow, portion-wise addition of sodium borohydride (1.5 eq.).

-

Expert Insight: The reaction is exothermic and produces hydrogen gas. Adding the NaBH₄ in small portions prevents an uncontrolled temperature rise and excessive foaming.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

B. Work-up and Product Isolation

-

Quenching: Cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue addition until the vigorous bubbling ceases and the solution is slightly acidic (test with pH paper).

-

Trustworthiness Check: This step neutralizes any remaining reactive hydride and breaks down the borate-alkoxide complex to liberate the alcohol product.[15]

-

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

C. Purification and Characterization

-

Purification: The crude 2-Dibenzofuranmethanol, often obtained as a white or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Characterization: The identity and purity of the final product should be confirmed using standard spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the aromatic protons and a distinct peak for the newly formed benzylic alcohol proton (-CH-OH) and the methylene protons (-CH₂OH).[21]

-

IR Spectroscopy: Look for the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the sharp ketone C=O stretching band (around 1675 cm⁻¹ from the starting material).[21]

-

Mass Spectrometry: Confirm the molecular weight of the product (m/z = 198.22).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Dibenzofuranmethanol.

Safety & Handling

-

Sodium Borohydride: A flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The reduction of 2-acetyldibenzofuran to 2-Dibenzofuranmethanol using sodium borohydride is an efficient, reliable, and scalable method suitable for both academic and industrial research settings. The protocol detailed in this guide, grounded in established chemical principles and practical considerations, provides a clear pathway for obtaining this valuable synthetic intermediate in high yield and purity. The resulting 2-Dibenzofuranmethanol is a versatile building block, poised for further elaboration in the development of novel therapeutics and advanced materials.

References

- Benchchem. (n.d.). Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide.

- Rodrigues, T., et al. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.

- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate.

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- Moustafa, G. O., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Dibenzofuran Derivatives in Modern Chemistry.

- ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent.

- Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

- National Institutes of Health. (n.d.). 2-Dibenzofuranmethanol. PubChem.

- Benchchem. (n.d.). Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol.

- Benchchem. (n.d.). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide.

- Benchchem. (n.d.). The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide.

- SciSpace. (n.d.). Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water.

- National Institutes of Health. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC.

- ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of benzofurans.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide.

- PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation.

- Common Organic Chemistry. (n.d.). Sodium Borohydride.

- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.

- YouTube. (2021). Catalytic Hydrogenation.

- ResearchGate. (n.d.). Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875.

- Wikipedia. (n.d.). Sodium borohydride.

- YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems).

- PubMed. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor.

- MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sodium Borohydride [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 2-Dibenzofuranmethanol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Dibenzofuranmethanol (also known as dibenzofuran-2-ylmethanol), a key derivative of the dibenzofuran heterocyclic system. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data, but also a field-proven interpretation rooted in the principles of structural chemistry.

Introduction to 2-Dibenzofuranmethanol

Dibenzofuran and its derivatives are significant scaffolds in medicinal chemistry and materials science, known for their rigid, planar structure and unique electronic properties. 2-Dibenzofuranmethanol, with the chemical formula C₁₃H₁₀O₂, serves as a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount for its effective use. This guide provides a comprehensive spectroscopic profile to facilitate its unambiguous identification and application in research settings. The molecular structure and numbering scheme for NMR assignments are depicted below.

Caption: Molecular structure of 2-Dibenzofuranmethanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The following sections detail the ¹H and ¹³C NMR data for 2-Dibenzofuranmethanol, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The substitution at the 2-position breaks the molecule's C₂ᵥ symmetry, resulting in seven distinct aromatic proton signals and two signals for the methanol group.

Table 1: ¹H NMR Data for 2-Dibenzofuranmethanol (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.10 | d | 1.5 | 1H | H-1 |

| 7.95 | d | 7.5 | 1H | H-9 |

| 7.61 | d | 8.1 | 1H | H-4 |

| 7.55 | dd | 8.1, 1.5 | 1H | H-3 |

| 7.46 | td | 7.5, 1.2 | 1H | H-7 |

| 7.36 | td | 7.5, 1.2 | 1H | H-8 |

| 7.26 | d | 7.5 | 1H | H-6 |

| 4.86 | s | - | 2H | -CH₂OH |

| 1.83 | s | - | 1H | -CH₂OH |

Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University].

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.26-8.10 ppm): The seven distinct signals in this region confirm the asymmetric nature of the molecule.

-

The signal at 8.10 ppm (H-1) appears as a doublet with a small coupling constant (J = 1.5 Hz), characteristic of a meta-coupling to H-3. Its downfield shift is attributed to its proximity to the furan oxygen and being in an ortho position to the electron-withdrawing ring fusion.

-

The signals for the protons on the unsubstituted benzene ring (H-6, H-7, H-8, H-9 ) are interpreted based on their expected multiplicities and coupling constants. H-9 and H-6 are ortho to the ring fusion and appear as doublets, while H-7 and H-8 are triplets of doublets due to coupling with their neighbors.

-

H-4 (7.61 ppm) and H-3 (7.55 ppm) on the substituted ring show a characteristic ortho-coupling (J ≈ 8.1 Hz). H-3 is further split by a meta-coupling to H-1.

-

-

Methanol Group (4.86 and 1.83 ppm):

-

The singlet at 4.86 ppm , integrating to two protons, is assigned to the benzylic methylene protons (-CH₂ OH). Its downfield shift is due to the attachment to the aromatic ring and the hydroxyl group.

-

The broad singlet at 1.83 ppm is characteristic of the hydroxyl proton (-CH₂OH ). Its chemical shift can vary with concentration and temperature.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 2-Dibenzofuranmethanol, thirteen distinct signals are expected and observed.

Table 2: ¹³C NMR Data for 2-Dibenzofuranmethanol (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 156.2 | C-9b |

| 155.9 | C-5a |

| 134.4 | C-2 |

| 127.1 | C-4 |

| 124.9 | C-7 |

| 122.8 | C-8 |

| 121.2 | C-9 |

| 120.7 | C-6 |

| 119.8 | C-4a |

| 111.7 | C-1 |

| 111.2 | C-9a |

| 111.1 | C-3 |

| 65.3 | -CH₂OH |

Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University].

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The signals at 156.2, 155.9, 119.8, and 111.2 ppm are assigned to the quaternary carbons involved in the ring fusions. The two carbons adjacent to the furan oxygen (C-9b and C-5a) are the most downfield.

-

Aromatic CH Carbons: The signals between 111.1 and 127.1 ppm correspond to the protonated aromatic carbons.

-

Substituted Aromatic Carbon (C-2): The signal at 134.4 ppm is assigned to the carbon bearing the methanol group (C-2). Its chemical shift is influenced by the substitution.

-

Aliphatic Carbon (-CH₂OH): The most upfield signal at 65.3 ppm is characteristic of the sp³-hybridized carbon of the methanol group, shifted downfield by the attached oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-Dibenzofuranmethanol shows characteristic absorption bands for its hydroxyl group, aromatic rings, and ether linkage.

Table 3: Key IR Absorption Bands for 2-Dibenzofuranmethanol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3304 | Broad | O-H stretch (alcohol) |

| 3058 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1452 | Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl ether C-O-C stretch |

| 1017 | Strong | C-O stretch (primary alcohol) |

Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University].

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is the broad absorption band at 3304 cm⁻¹ , which is a definitive indicator of the hydroxyl (O-H) stretching vibration, broadened by hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ (3058 cm⁻¹ ) are typical for aromatic C-H stretching vibrations. The band at 2925 cm⁻¹ is attributed to the aliphatic C-H stretching of the methylene group.

-

Fingerprint Region:

-

The strong band at 1452 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings.

-

A strong absorption at 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage within the dibenzofuran core.

-

The strong band at 1017 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Dibenzofuranmethanol

| Technique | m/z | Description |

|---|---|---|

| EI-MS | 198 | Molecular Ion [M]⁺ |

| HRMS (EI) | 198.0680 | Calculated for C₁₃H₁₀O₂: 198.0681 |

Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University]. PubChem CID 290846.[1]

Interpretation of the Mass Spectrum:

-

Molecular Ion: The electron ionization (EI) mass spectrum shows a clear molecular ion peak ([M]⁺) at m/z = 198 , which corresponds to the molecular weight of 2-Dibenzofuranmethanol (198.22 g/mol ).[1]

-

High-Resolution Mass Spectrometry (HRMS): The experimentally determined exact mass of 198.0680 is in excellent agreement with the calculated mass for the elemental composition C₁₃H₁₀O₂ (198.0681), unequivocally confirming the molecular formula.

-

Fragmentation Pattern: A primary fragmentation pathway involves the loss of the hydroxyl group followed by the benzylic proton, or the loss of formaldehyde, leading to stable aromatic cations. A plausible fragmentation is the loss of a hydrogen radical to form a stable oxonium ion, followed by the loss of carbon monoxide.

Caption: Plausible fragmentation pathway for 2-Dibenzofuranmethanol in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. While the specific parameters used to acquire the reference data are detailed in the source material, the following outlines a generalized, best-practice workflow for the characterization of a novel dibenzofuran derivative.

Caption: General workflow for the synthesis and spectroscopic characterization.

-

Sample Preparation: The synthesized 2-Dibenzofuranmethanol is purified, typically by column chromatography over silica gel, to ensure a high degree of purity (>98%), which is critical for accurate spectroscopic analysis.

-

NMR Spectroscopy:

-

Causality: A deuterated solvent (e.g., CDCl₃) that dissolves the sample and is NMR-silent in the regions of interest is chosen. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Protocol: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of CDCl₃ in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.

-

-

IR Spectroscopy:

-

Causality: The sample is prepared as a KBr pellet or a thin film on a salt plate to allow infrared radiation to pass through. This minimizes interference from solvents.

-

Protocol: A small amount of the sample is mixed with dry KBr powder and pressed into a transparent pellet, or a solution of the compound is evaporated onto a NaCl plate. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Mass Spectrometry:

-

Causality: Electron Ionization (EI) is chosen for its ability to produce characteristic and reproducible fragmentation patterns for structural analysis. High-Resolution MS (HRMS) is employed to determine the exact mass with high precision, allowing for the confirmation of the elemental formula.

-

Protocol: A dilute solution of the sample is introduced into the mass spectrometer. The EI-MS is run to obtain the fragmentation pattern and identify the molecular ion. HRMS is then performed to obtain the high-accuracy mass measurement.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. Retrieved from [Link]

-

Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs (Publication No. 30495819) [Doctoral dissertation, Iowa State University]. ProQuest Dissertations & Theses Global. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Dibenzofuranmethanol

An In-depth Technical Guide to 2-Dibenzofuranmethanol

Abstract

This technical guide provides a comprehensive overview of 2-Dibenzofuranmethanol (CAS No: 86607-82-1), a key heterocyclic organic compound. Dibenzofuran derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their unique structural and electronic properties. This document details the physicochemical properties, synthesis, spectral analysis, and safety protocols for 2-Dibenzofuranmethanol, offering a vital resource for researchers, chemists, and professionals in drug development. The guide emphasizes practical, field-proven insights and methodologies to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This core structure imparts rigidity and specific electronic characteristics that make it a valuable scaffold in the design of novel bioactive molecules and functional materials. 2-Dibenzofuranmethanol, which features a hydroxymethyl substituent at the 2-position of the dibenzofuran nucleus, serves as a versatile building block for more complex molecular architectures.

The introduction of the hydroxymethyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecules. Its structural similarity to known pharmacophores makes it a compound of interest in the exploration of new therapeutic agents. Understanding the fundamental properties and reactivity of 2-Dibenzofuranmethanol is therefore a critical prerequisite for its effective application in research and development.

Diagram 1: Chemical Structure of 2-Dibenzofuranmethanol

Caption: Molecular structure of 2-Dibenzofuranmethanol.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. These properties dictate solubility, stability, reactivity, and appropriate handling procedures. The key physicochemical data for 2-Dibenzofuranmethanol are summarized below.

Summary of Core Properties

The following table provides a consolidated view of the essential properties of 2-Dibenzofuranmethanol, compiled from authoritative chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | dibenzofuran-2-ylmethanol | [1] |

| CAS Number | 86607-82-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Solid (Form may vary) | [3] |

| Melting Point | 120-122 °C | [2] |

| Boiling Point | Data not readily available | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | [4] |

| XLogP3 | 3.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Causality Insight: The planar, aromatic structure of the dibenzofuran core contributes to a relatively high melting point for a molecule of its size, indicative of strong intermolecular π-stacking interactions in the solid state. The presence of the polar hydroxymethyl group introduces hydrogen bonding capability, which influences its solubility profile, rendering it more soluble in polar organic solvents compared to the parent dibenzofuran. The high XLogP3 value suggests significant lipophilicity, a key parameter in drug design for membrane permeability.[5]

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of 2-Dibenzofuranmethanol are paramount for its use in further research. This section outlines a common synthetic route and the subsequent analytical workflow required to validate the identity, purity, and structure of the final product.

Synthetic Protocol: Reduction of Dibenzofuran-2-carbaldehyde

A prevalent and straightforward method for synthesizing 2-Dibenzofuranmethanol is through the reduction of its corresponding aldehyde, dibenzofuran-2-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent.

Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ is chemoselective for aldehydes and ketones and can be used in protic solvents like ethanol or methanol, simplifying the experimental setup and workup procedure. The reaction is typically performed at room temperature, minimizing the risk of side reactions.

Step-by-Step Protocol:

-

Dissolution: Dissolve dibenzofuran-2-carbaldehyde (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution. The slight excess ensures the complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Dibenzofuranmethanol.

Post-Synthesis Validation Workflow

A self-validating protocol requires a rigorous characterization of the synthesized compound. This ensures that the material used in subsequent applications is of known purity and identity.

Diagram 2: Synthesis and Characterization Workflow

Caption: A typical workflow from synthesis to a fully validated final product.

Spectral Analysis

Spectral data provides the definitive structural confirmation of a synthesized molecule. While public databases for 2-Dibenzofuranmethanol's spectra are not always readily available, the expected spectral features can be predicted based on its structure.[6]

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals for the aromatic protons on the dibenzofuran rings, typically in the range of 7.0-8.5 ppm. A characteristic singlet or doublet for the benzylic protons of the CH₂OH group would be expected around 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl (-OH) proton will also be present, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum will show multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the 12 carbons of the dibenzofuran core. A signal for the benzylic carbon (CH₂OH) should appear in the range of 60-70 ppm.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Aromatic C-H stretching peaks will appear just above 3000 cm⁻¹, and characteristic C=C aromatic ring stretching absorptions will be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol will be present around 1000-1200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 198.22).

Applications in Research and Drug Development

The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.

-

Scaffold for Drug Discovery: 2-Dibenzofuranmethanol is a valuable starting material for synthesizing libraries of derivatives. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, amines), allowing for systematic Structure-Activity Relationship (SAR) studies.[7]

-

Pharmacophore Component: The rigid, planar structure of the dibenzofuran core can serve as a key component of a pharmacophore, positioning other functional groups in a precise three-dimensional orientation to interact with biological targets such as enzymes or receptors.[8]

-

Intermediate in Organic Synthesis: Beyond drug discovery, it serves as an intermediate in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs), due to the photophysical properties of the dibenzofuran core.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical compound.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or OSHA standards, and a lab coat.[9][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

-

Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam for extinguishing fires.[10][12] Hazardous combustion products include carbon monoxide and carbon dioxide.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter the environment.[9][12]

Conclusion

2-Dibenzofuranmethanol is a foundational building block for advanced applications in both medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for innovation. This guide provides the essential technical information and procedural knowledge required for its safe and effective use in a research setting. Rigorous adherence to the outlined validation and safety protocols will ensure the integrity and reproducibility of experimental outcomes.

References

-

National Center for Biotechnology Information. (n.d.). 2-Dibenzofuranmethanol. PubChem Compound Database. Retrieved from [Link]

-

SciSpace. (n.d.). A convenient synthesis of two dibenzofurans. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Dibenzofuranol (CAS 86-77-1). Retrieved from [Link]

-

PubMed. (2012). Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study. Retrieved from [Link]

- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

National Center for Biotechnology Information. (n.d.). 2-Methylbenzofuran. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017-08-31). Spectral Information. PubChem Blog. Retrieved from [Link]

-

ResearchGate. (2025-08-06). (PDF) Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

PubMed. (2015). Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]

-

YouTube. (2015-08-12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 3693-22-9: 2-Dibenzofuranamine | CymitQuimica [cymitquimica.com]

- 4. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

The Enigmatic World of Dibenzofurans: A Technical Guide to Their Discovery, Natural Occurrence, and Biological Significance

Abstract

Dibenzofurans represent a fascinating and structurally diverse class of heterocyclic aromatic compounds. While initially recognized primarily as environmental contaminants, a significant and growing body of research has unveiled their widespread natural occurrence and potent biological activities. This technical guide provides an in-depth exploration of the discovery and natural distribution of dibenzofuran derivatives, delving into their biosynthesis, isolation, and structural elucidation. Furthermore, we will examine their promising pharmacological potential, supported by quantitative data, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Dual Identity of Dibenzofurans

Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. For many years, the term "dibenzofuran" was predominantly associated with polychlorinated dibenzofurans (PCDFs), a group of highly toxic and persistent environmental pollutants.[1] However, this perspective overlooks the vast and intriguing world of naturally occurring dibenzofuran derivatives. Nature has harnessed the dibenzofuran scaffold to create a plethora of secondary metabolites with a remarkable array of biological activities.[2][3] These natural dibenzofurans are biosynthesized by a diverse range of organisms, including lichens, fungi, and higher plants, and exhibit activities ranging from antimicrobial and antiviral to cytotoxic and anti-inflammatory.[4][5][6] This guide aims to bridge the gap between the perception of dibenzofurans as mere pollutants and their reality as a rich source of bioactive natural products with significant therapeutic potential.

A Journey of Discovery: Unveiling Nature's Dibenzofurans

The story of natural dibenzofurans begins with the exploration of lichens, symbiotic organisms renowned for their production of unique secondary metabolites.

Pioneering Discoveries in Lichens

The first and most iconic natural dibenzofuran derivative to be isolated was usnic acid , a yellow pigment first identified in 1844.[7] This discovery marked the dawn of natural product chemistry in the field of dibenzofurans. Usnic acid is particularly abundant in lichens of the genera Usnea, Cladonia, Lecanora, and Ramalina.[2] Following this seminal discovery, other significant dibenzofuran derivatives were isolated from lichens, including:

-

Didymic acid: The first aromatic dibenzofuran to be characterized.[7]

-

Porphyrilic acid: Another prominent lichen-derived dibenzofuran.[8]

These early discoveries laid the foundation for understanding the chemical diversity of dibenzofurans in the natural world.

Expanding the Horizon: Dibenzofurans in Higher Plants and Fungi

For a long time, lichens were considered the primary source of natural dibenzofurans. However, subsequent research has revealed their presence in other biological kingdoms.

-

Higher Plants: Dibenzofuran derivatives have been isolated from various plant families, notably the Rosaceae. For instance, species like Sorbus aucuparia (rowan) and Malus domestica (apple) produce dibenzofuran phytoalexins, such as eriobofuran, in response to pathogen attack.[5][6]

-

Fungi: Ascomycetes and other filamentous fungi are also a rich source of dibenzofurans.[9] Species of the genus Aspergillus, for example, are known to produce a variety of bioactive dibenzofuran derivatives.[10][11]

This broader distribution highlights the evolutionary significance and diverse ecological roles of these compounds. A recent comprehensive review identified a total of 211 dibenzofurans isolated and identified from various organisms between 1843 and March 2023.[12][13]

The Blueprint of Life: Biosynthesis of Dibenzofuran Derivatives

The biosynthesis of dibenzofuran derivatives is a testament to the elegance and efficiency of natural product synthesis. The core scaffold is typically formed through the oxidative coupling of phenolic precursors, a pathway that showcases the power of enzymatic catalysis.

The Polyketide Pathway: A Common Origin

Many dibenzofuran derivatives, particularly in lichens and fungi, originate from the polyketide pathway.[14] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a poly-β-keto chain. This chain is then subjected to a series of cyclization and aromatization reactions to yield various aromatic compounds, including the phenolic precursors of dibenzofurans. The biosynthesis of usnic acid serves as a classic example. It is formed from the oxidative coupling of two molecules of methylphloroacetophenone, which itself is derived from the polyketide pathway.[14][15]

Key Enzymatic Players

The biosynthesis of dibenzofurans is orchestrated by a suite of specialized enzymes:

-

Polyketide Synthases (PKSs): These large, multifunctional enzymes are the master builders of the polyketide chain. Fungal PKSs, in particular, are known for their complexity and ability to generate a wide array of aromatic structures.[9][13]

-

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes play a crucial role in the oxidative coupling reactions that form the dibenzofuran core.[16][17] They catalyze the intramolecular C-C and C-O bond formations necessary to create the tricyclic ring system. In plants, P450 enzymes are key to the formation of the furan ring in various specialized metabolites.[7][18]

-

Biphenyl Synthase (BIS): In some plants, such as those in the Rosaceae family, biphenyl synthase is a key enzyme that produces the biphenyl precursors of dibenzofuran phytoalexins.[5]

The interplay of these enzymes, along with other tailoring enzymes that add functional groups like methyl and hydroxyl moieties, leads to the vast structural diversity observed in natural dibenzofuran derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. US2557987A - Method for extracting usnic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An NMR crystallographic characterisation of solid (+)-usnic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Diversity of polyketide synthase gene sequences in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 18. Role of Cytochrome P450 Enzymes in Plant Stress Response [mdpi.com]

A Theoretical and Spectroscopic Investigation of 2-Dibenzofuranmethanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Dibenzofuranmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic analyses, we delineate a robust workflow for characterizing the molecular structure, vibrational modes, electronic transitions, and intermolecular interaction capabilities of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to elucidate the structure-property relationships of novel chemical entities.

Introduction: The Rationale for a Deeper Dive into 2-Dibenzofuranmethanol

Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry and organic electronics, owing to their rigid, planar structure and unique electronic characteristics. 2-Dibenzofuranmethanol, which incorporates a reactive hydroxymethyl group, presents a particularly interesting case for study. The interplay between the dibenzofuran core and the methanol substituent is expected to significantly influence its electronic behavior, solubility, and potential for forming intermolecular interactions, such as hydrogen bonds.

A thorough understanding of these properties at a molecular level is crucial for the rational design of new drugs or functional materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective means to predict and interpret the behavior of such molecules with a high degree of accuracy.[1][2] This guide outlines a synergistic approach where computational modeling is used to complement and explain experimental spectroscopic data.

The Computational Engine: Density Functional Theory (DFT)

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[3] We select DFT due to its excellent balance of computational cost and accuracy in reproducing experimental values for a wide range of molecular properties.[4]

The Choice of Functional and Basis Set: A Matter of Precision

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For molecules like 2-Dibenzofuranmethanol, which contain heteroatoms and potential for both localized and delocalized electrons, a hybrid functional is often the most suitable choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional : This is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of electronic correlation.[5]

-

6-311++G(d,p) Basis Set : This is a triple-zeta basis set that provides a flexible description of the valence electrons. The addition of diffuse functions (++) is important for accurately describing anions and weak intermolecular interactions, while the polarization functions (d,p) allow for the description of non-spherical electron distributions, which is crucial for capturing the geometry and reactivity of a molecule with a complex electronic structure like 2-Dibenzofuranmethanol.[6][7]

The selection of this level of theory (B3LYP/6-311++G(d,p)) represents a well-established compromise between accuracy and computational resources, making it a reliable choice for the studies outlined in this guide.[8][9]

Workflow for Theoretical and Spectroscopic Analysis

The following diagram illustrates the integrated workflow for a comprehensive analysis of 2-Dibenzofuranmethanol.

Caption: Integrated workflow for the theoretical and spectroscopic analysis of 2-Dibenzofuranmethanol.

Spectroscopic Characterization: The Experimental Benchmark

Before delving into the theoretical predictions, it is essential to obtain experimental spectra to serve as a benchmark for our computational results.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of a compound.[10] The vibrational frequencies observed in these spectra correspond to the stretching, bending, and torsional motions of the atoms in the molecule.[9]

Experimental Protocol:

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or a thin film. For FT-Raman, the sample is typically placed in a glass capillary tube.

-

Data Acquisition: FT-IR spectra are recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded in the 4000-100 cm⁻¹ range.

-

Spectral Analysis: The obtained spectra are analyzed to identify characteristic vibrational bands corresponding to the functional groups present in 2-Dibenzofuranmethanol, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and the C-O stretch of the ether and alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.[10] The chemical shifts, coupling constants, and signal intensities are used to elucidate the molecular structure.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts are referenced to an internal standard (e.g., TMS). The signals are assigned to the corresponding protons and carbons in the 2-Dibenzofuranmethanol molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[10] The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy molecular orbital.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration.

-

Data Acquisition: The UV-Visible spectrum is recorded over a range of wavelengths (typically 200-800 nm).

-

Spectral Analysis: The λ_max values are identified, and the corresponding molar absorptivity (ε) is calculated using the Beer-Lambert law.

In-Depth Theoretical Analysis: Unveiling the Electronic Landscape

With the experimental data in hand, we can now proceed with a detailed theoretical analysis to gain deeper insights into the electronic properties of 2-Dibenzofuranmethanol.

Molecular Geometry Optimization

The first step in any DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, i.e., its equilibrium geometry. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.[11] The optimized geometry provides the foundation for all subsequent calculations.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with the experimental FT-IR and FT-Raman spectra.[6] It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with the experimental data.

Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H Stretch | ~3450 | ~3400 | - |

| Aromatic C-H Stretch | ~3100-3000 | ~3050 | ~3060 |

| Aliphatic C-H Stretch | ~2950-2850 | ~2920 | ~2930 |

| C=C Aromatic Stretch | ~1600-1450 | ~1590, 1480 | ~1600, 1475 |

| C-O Ether Stretch | ~1250 | ~1240 | ~1245 |

| C-O Alcohol Stretch | ~1050 | ~1040 | ~1045 |

Note: The values presented are hypothetical and representative of what would be expected for a molecule like 2-Dibenzofuranmethanol.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[12]

-

HOMO : Represents the ability of a molecule to donate an electron.

-

LUMO : Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[13][14] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[14]

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 2-Dibenzofuranmethanol.[1][13]

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" orbitals.[15] It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs.[8][16] The stabilization energy (E⁽²⁾) associated with these interactions provides a quantitative measure of their strength.[15] For 2-Dibenzofuranmethanol, NBO analysis can reveal important interactions such as:

-

Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.

-

Delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals of the aromatic rings.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[17] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values:

-

Red : Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

-

Blue : Regions of high positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

-

Green : Regions of neutral potential.

For 2-Dibenzofuranmethanol, the MEP would likely show a negative potential around the oxygen atoms of the ether and hydroxyl groups, and a positive potential around the hydroxyl proton.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

To gain a deeper understanding of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed.[10] TD-DFT can predict the excitation energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with the experimental spectrum. This analysis can help to identify the nature of the electronic transitions (e.g., π → π* or n → π*).

Molecular Docking

For researchers in drug development, molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor.[18][19][20] By understanding the binding mode and affinity of 2-Dibenzofuranmethanol with a specific biological target, its potential as a therapeutic agent can be assessed.[21]

Molecular Docking Workflow:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein databank. Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The optimized geometry of 2-Dibenzofuranmethanol from the DFT calculations is used.

-

Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within the active site of the receptor.

-

Analysis of Results: The docking results are scored based on the predicted binding energy. The binding poses with the lowest energy are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

Caption: A simplified workflow for molecular docking studies.

Conclusion: A Synergistic Approach to Molecular Understanding